Vericiguat-d3 (hydrochloride)

Beschreibung

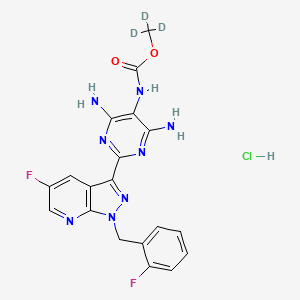

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C19H17ClF2N8O2 |

|---|---|

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3; |

InChI-Schlüssel |

MEOLGPNZHXRKRG-NIIDSAIPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |

Kanonische SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Vericiguat-d3 HCl CAS number and molecular weight

Stable Isotope-Labeled Internal Standard for Bioanalytical Quantitation

Executive Summary

This technical guide details the physicochemical properties and bioanalytical applications of Vericiguat-d3 Hydrochloride , the deuterated form of the soluble guanylate cyclase (sGC) stimulator Vericiguat. Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document establishes the compound's role as a critical Internal Standard (IS) in LC-MS/MS workflows. Unlike structural analogs (e.g., Riociguat), Vericiguat-d3 provides near-perfect co-elution and ionization compensation, ensuring robust method validation compliant with FDA and EMA bioanalytical guidelines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification

Vericiguat-d3 HCl is a custom-synthesized stable isotope. As is common with specific salt forms of deuterated standards, it does not currently possess a unique CAS registry number in public chemical indices. Researchers must reference the parent compound's CAS for regulatory filing, noting the isotopic modification.

| Parameter | Data |

| Chemical Name | Methyl-d3 (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate hydrochloride |

| CAS Number (Salt) | NA (Not Formally Assigned) |

| CAS Number (Parent) | 1350653-20-1 (Reference for Vericiguat Free Base) |

| Molecular Formula | C₁₉H₁₄D₃ClF₂N₈O₂ (HCl Salt) C₁₉H₁₃D₃F₂N₈O₂ (Free Base) |

| Molecular Weight | 465.86 g/mol (HCl Salt) 429.41 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

| Solubility | Soluble in DMSO; slightly soluble in Methanol |

Structural Logic & Fragmentation

The deuterium labeling is located on the methyl ester moiety of the carbamate group. This placement is strategic: it is metabolically stable during the short timeframes of sample processing but distinct enough to shift the precursor ion mass by +3 Da.

Critical Mass Spectrometry Insight: The primary quantitative fragment for Vericiguat is typically the 2-fluorobenzyl cation (m/z 109.1) . Because the deuterium label is on the carbamate tail (opposite side of the molecule), the product ion retains the native mass (m/z 109.1) , while the precursor shifts.

-

Vericiguat Transition: 427.4

109.1[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Vericiguat-d3 Transition: 430.4

109.1

Figure 1: MS/MS fragmentation pathway illustrating why the product ion remains m/z 109.1 despite the deuterated precursor.

Bioanalytical Application: LC-MS/MS Method Development

Why Vericiguat-d3? (The Science of Internal Standardization)

While structural analogs like Riociguat are sometimes used, they often elute at slightly different retention times (RT). In complex biological matrices (plasma, urine), matrix effects (ion suppression or enhancement) can vary significantly over just a few seconds of elution time.

-

Co-elution: Vericiguat-d3 co-elutes with the analyte, experiencing the exact same matrix suppression.

-

Normalization: The ratio of Analyte/IS area remains constant even if total ionization drops by 50% due to phospholipids or salts.

Protocol: Stock Solution & Calibration Standards

Reagents:

-

Vericiguat-d3 HCl (Solid)[2]

-

DMSO (LC-MS Grade)

-

Methanol (LC-MS Grade)

Step-by-Step Workflow:

-

Primary Stock Preparation (1 mg/mL):

-

Weigh 1.00 mg of Vericiguat-d3 HCl.[2]

-

Dissolve in 1.00 mL of DMSO . Note: The HCl salt is less soluble in pure methanol; DMSO ensures complete solubilization.

-

Vortex for 1 minute. Store at -20°C (stable for ~6 months).

-

-

Working Internal Standard (WIS) Solution:

-

Dilute the Primary Stock with Methanol to achieve a concentration of 50 ng/mL .

-

Critical: This concentration should yield an MS signal ~5-10x higher than the Lower Limit of Quantitation (LLOQ) of the analyte.

-

-

Sample Processing (Protein Precipitation):

Method Validation Workflow (FDA/EMA Compliance)

The following diagram outlines the mandatory validation steps required when introducing Vericiguat-d3 as a new IS.

Figure 2: Validation decision tree for incorporating Vericiguat-d3 into regulated bioanalysis.

Quality Assurance & Troubleshooting

Cross-Signal Interference (Cross-Talk)

Since Vericiguat-d3 is only +3 Da heavier than the parent, isotopic contribution from the parent (natural abundance of C13, etc.) can interfere if the mass resolution is low.

-

Risk: High concentrations of Unlabeled Vericiguat (ULOQ) may contribute signal to the D3 channel (M+3 isotope).

-

Mitigation: Ensure the IS concentration is sufficiently high so that the M+3 contribution from the analyte is negligible (<5% of IS response).

Handling the HCl Salt

The HCl salt adds significant mass (MW 465.86 vs 429.41).

-

Calculation Error Risk: When preparing stocks, you must correct for the salt factor .

-

Correction Factor:

mg of Vericiguat-d3 HCl contains only -

Action: If the method defines concentrations in terms of "Free Base", weigh

mg of the salt to get

References

-

Follmann, M., et al. (2017).[3] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.[3] Link

-

Ding, C., et al. (2023).[1] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B, 1229, 123865. Link

-

Daicel Pharma Standards. (n.d.). Vericiguat-D3 HCl Product Data Sheet. Retrieved February 5, 2026. Link

-

PubChem. (2025).[4][5] Vericiguat-d3 Compound Summary. National Library of Medicine. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

Sources

Technical Guide: Stability Assessment of Deuterated Vericiguat (Solid State vs. Solution)

Executive Summary

This technical guide provides a rigorous framework for evaluating the physicochemical and metabolic stability of deuterated Vericiguat analogs. Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is susceptible to specific oxidative and hydrolytic degradation pathways. Deuteration—the strategic replacement of protium (

However, the introduction of deuterium requires a distinct stability assessment strategy. While often assumed to be chemically identical, deuterated isotopologues can exhibit subtle differences in solid-state lattice energies and significant differences in solution-state isotopic fidelity (D/H exchange). This guide outlines the self-validating protocols required to quantify these differences.

Part 1: The Mechanistic Rationale (The "Why")

The Kinetic Isotope Effect (KIE)

The core objective of deuterating Vericiguat is to strengthen metabolic "soft spots." The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[3]

-

Bond Dissociation Energy (BDE):

bonds are approx. 1.2–1.5 kcal/mol stronger than -

Primary KIE (

): If C-H bond cleavage is the rate-determining step in metabolism (e.g., CYP450 oxidation of the benzyl methylene group), deuteration can reduce clearance rates by a factor of 2–5.

Vericiguat Structural Vulnerabilities

Vericiguat contains specific moieties susceptible to degradation and metabolism. Stability profiling must target these specific sites:

-

Oxidative Dealkylation: The benzyl position is prone to CYP-mediated oxidation.

-

Hydrolysis: The pyrimidine core is sensitive to hydrolytic cleavage under extreme pH.

-

Isotopic Scrambling: In solution, acidic protons (if deuterated) can exchange with solvent protons, erasing the isotopic enrichment.

Part 2: Solid-State Stability Profile

In the solid state, the primary concern is physical stability (polymorphism) and chemical integrity under stress.

Crystal Lattice Energy & Polymorphism

Deuteration typically exerts a negligible effect on the molar volume and crystal structure (isostructurality). However, subtle changes in van der Waals interactions can alter the lattice energy, potentially affecting:

-

Melting Point (

): Deuterated analogs may show a depression or elevation of 0.5–1.0 °C. -

Hygroscopicity: The D-bond network may slightly alter moisture sorption isotherms.

Solid-State Stress Protocol

Objective: Confirm that the deuterated API maintains its crystalline form and isotopic purity under accelerated storage conditions.

| Stress Condition | Duration | Target Endpoint | Analytical Method |

| Thermal ( | 2 Weeks | Chemical Purity | HPLC-UV/DAD |

| Humidity ( | 4 Weeks | Polymorph Stability | XRPD (X-Ray Powder Diffraction) |

| Photostability (1.2M Lux·hr) | 48 Hours | Oxidative Degradants | LC-HRMS |

Critical Insight: Unlike solution state, solid-state D/H exchange is rare unless the API is highly hygroscopic and the deuterated site is a labile heteroatom (N-D, O-D). For C-D deuteration, solid-state isotopic scrambling is negligible.

Part 3: Solution-State & Metabolic Stability

This is the critical differentiator. Solution stability involves two distinct risks: Chemical Degradation (bond breaking) and Isotopic Instability (D/H Exchange).

The Risk of D/H Scrambling

If the deuterium is placed on a carbon alpha to a carbonyl or an aromatic ring activated by electron-donating groups, it may undergo acid-catalyzed enolization. This results in the loss of deuterium to the solvent (water) before the drug even reaches the patient.

Rule of Thumb:

-

Stable: Deuterium on alkyl chains, phenyl rings (non-activated).

-

Unstable: Deuterium on

,

Comparative Stability Data (Simulated)

The following table illustrates the expected differential between standard Vericiguat and a stable

| Parameter | Standard Vericiguat | Deuterated Vericiguat ( | Interpretation |

| pH 1.2 Stability ( | > 24 Hours | > 24 Hours | No change in hydrolytic stability. |

| Oxidative Stress ( | 15% Degradation (4h) | 8% Degradation (4h) | KIE Benefit: C-D bond resists radical oxidation. |

| Microsomal Stability ( | High Clearance | Reduced Clearance | Primary Goal: Metabolic half-life extension. |

| Isotopic Purity (pH 7.4) | N/A | > 99.9% Retention | Confirms no D/H scrambling in physiological media. |

Part 4: Experimental Protocols

Protocol A: Determination of Isotopic Stability (D/H Exchange)

This protocol validates that the deuterium label remains attached during formulation and storage.

-

Preparation: Dissolve

-Vericiguat (1 mg/mL) in three buffers:-

0.1 N HCl (pH 1.2)

-

Phosphate Buffer (pH 7.4)

-

0.1 N NaOH (pH 10.0)

-

-

Incubation: Store at

for 24, 48, and 72 hours. -

Analysis (LC-MS/MS):

-

Monitor the Molecular Ion

. -

Look for the emergence of

peaks (loss of 1 Deuterium).

-

-

Acceptance Criteria:

loss of deuterium enrichment over 24 hours.

Protocol B: Comparative Metabolic Stability (Microsomal)

This protocol quantifies the KIE.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Dosing: Co-incubate Vericiguat (1

M) and -

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

-

Calculation: Plot

vs. time.-

Calculate

(slope). -

Metabolic Switching: Analyze metabolites. If the D-site is blocked, does the metabolic flux shift to a toxic pathway?

-

Part 5: Visualization of Workflows

Stability Decision Tree

This diagram guides the researcher through the decision process for selecting the correct stability assay based on the deuteration site.

Caption: Decision logic for assessing the viability of a deuterated lead. "Heteroatom" deuteration is generally rejected for therapeutic use due to rapid exchange.

Degradation & Analysis Pathway

This diagram illustrates the parallel processing of chemical vs. metabolic stability.

Caption: Parallel assessment workflow. Chemical stress tests structural integrity; biological stress tests the kinetic isotope advantage.

References

-

Food and Drug Administration (FDA). (2017). Deuterated Drug Products: Daily Value. Guidance for Industry. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 62–64. [Link]

-

Shaik, et al. (2025).[4] Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method. Asian Journal of Pharmaceutics. [Link]

Sources

A Comprehensive Technical Guide to the Certificate of Analysis for Vericiguat-d3 HCl

Foreword: The Imperative of a Rigorous Certificate of Analysis for Isotopically Labeled Internal Standards

In the landscape of modern pharmaceutical development and bioanalysis, the accuracy and reliability of quantitative data are paramount. Stable isotope-labeled (SIL) compounds, such as Vericiguat-d3 HCl, serve as the gold standard for internal standards in mass spectrometric assays.[1] Their utility hinges on the foundational assumption that they behave identically to the unlabeled analyte during sample preparation, chromatography, and ionization, with the only significant difference being their mass.[1][2] This assumption, however, is only as valid as the quality of the SIL internal standard itself. The Certificate of Analysis (CoA) is therefore not merely a document of release but a testament to the rigorous scientific characterization that underpins its fitness for purpose.[3][4]

This guide provides an in-depth exploration of the essential components of a CoA for Vericiguat-d3 HCl, designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of tests to explain the scientific rationale behind each requirement, ensuring a deep understanding of how each analytical result contributes to the overall quality and reliability of this critical reagent.

Section 1: Deconstructing the Vericiguat-d3 HCl Molecule and its Analytical Significance

Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[5][6][7] It functions by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and vasodilation.[5][8][9]

Vericiguat-d3 HCl is a deuterated form of Vericiguat, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift, typically of three or more mass units, which is ideal for differentiating the internal standard from the unlabeled analyte in mass spectrometry-based bioanalytical methods without spectral overlap.[1][10] The hydrochloride salt form is often used to improve the solubility and stability of the compound.

The following diagram illustrates the central role of Vericiguat in the NO-sGC-cGMP pathway and the function of its deuterated analog in bioanalysis.

Caption: Logical workflow for the characterization of Vericiguat-d3 HCl for a CoA.

Identification

The first and most fundamental requirement is to unequivocally confirm the chemical identity of the material. This is crucial to ensure that the correct molecule has been synthesized and that it corresponds to the intended structure of Vericiguat-d3 HCl.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule by mapping the hydrogen atoms. For Vericiguat-d3 HCl, the ¹H-NMR spectrum should be consistent with the structure of Vericiguat, with the notable absence or significant reduction of signals corresponding to the positions of deuterium labeling. The causality here is that the magnetic properties of deuterium are different from protium, leading to their "disappearance" from the proton spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass. The experimentally determined mass should match the theoretical mass of the protonated Vericiguat-d3 molecule ([M+H]⁺). This confirms the elemental composition and the incorporation of the deuterium atoms.

-

Fourier-Transform Infrared Spectroscopy (FTIR): While less specific than NMR or MS, FTIR can be used as a fingerprinting technique. The IR spectrum of the batch should be consistent with the spectrum of a known reference standard of Vericiguat, showing characteristic absorption bands for its functional groups.

Purity Assessment

Purity is a multi-faceted attribute and must be assessed using orthogonal analytical techniques. For a SIL internal standard, purity evaluation is divided into chemical purity and isotopic purity.

This determines the percentage of the desired compound relative to any organic impurities, which could be starting materials, by-products, or degradation products.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for assessing chemical purity. [7][11][12][13]The area of the main peak, as a percentage of the total area of all peaks, is used to determine purity, typically with UV detection. A validated, stability-indicating method is crucial to ensure that all potential impurities are separated and detected. The International Council for Harmonisation (ICH) Q3A (R2) guideline suggests a reporting threshold of 0.05% for impurities in a drug substance, which sets a benchmark for the sensitivity required of the analytical method. [14]

For a SIL internal standard, this is arguably the most critical parameter. It defines the proportion of the desired deuterated molecule relative to molecules with other isotopic compositions.

-

Mass Spectrometry (LC-MS or GC-MS): This is the definitive technique for determining isotopic enrichment. [15][16][17]The analysis involves measuring the ion intensities of the labeled compound and any unlabeled (d0) or partially labeled species. High-resolution mass spectrometry is particularly valuable as it can resolve the isotopic peaks, allowing for accurate quantification. [17]Isotopic enrichment is typically expressed as the percentage of the desired labeled species (d3) relative to all isotopic variants of the molecule. A high isotopic enrichment (typically >98% or >99%) is essential to minimize the contribution of the internal standard to the signal of the unlabeled analyte, which could lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).

Assay (Content or Potency)

The assay determines the exact amount of the pure substance in the material, accounting for all impurities (chemical, water, residual solvents, etc.). This value is critical for preparing accurate stock solutions for bioanalytical studies.

-

Quantitative NMR (qNMR): This is a primary ratio method of measurement that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself. [18][19][20][21]The integral of a specific, well-resolved signal of Vericiguat-d3 HCl is compared to the integral of a signal from a known amount of a certified reference material (CRM). The key advantage of qNMR is its high precision and direct traceability to the International System of Units (SI). [21]* Mass Balance (100% Method): This is a more traditional approach where the assay is calculated by subtracting the percentages of all identified impurities from 100%.

Assay (%) = 100% - (% Chemical Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue/Elemental Impurities)

This method's accuracy is contingent on the accurate quantification of all possible impurities.

Other Critical Tests

-

Water Content (Karl Fischer Titration): Water is a common impurity in lyophilized or solid materials and can affect the true concentration of the standard. Karl Fischer titration is the gold standard for accurately determining water content.

-

Residual Solvents (Headspace Gas Chromatography, HS-GC): Solvents used in the synthesis and purification process may remain in the final product. [22][23]These solvents are classified by their toxicity (Class 1, 2, or 3) according to USP <467> guidelines, and their presence must be controlled within strict limits. [24]HS-GC is the standard technique for this analysis. [24]* Elemental Impurities (Inductively Coupled Plasma-Mass Spectrometry, ICP-MS): These impurities can be introduced from catalysts, reagents, or manufacturing equipment. [25]USP <232> specifies limits for several elemental impurities based on their toxicity and route of administration. [26][27][28]ICP-MS is the required technique due to its high sensitivity and ability to measure multiple elements simultaneously. [26][28]* Appearance: A simple but important test, this describes the physical state (e.g., solid, powder) and color of the material.

Section 3: Data Presentation and Interpretation

A well-structured CoA presents data clearly and concisely. Quantitative results should always be accompanied by the analytical method used and the acceptance criteria (specifications).

Table 1: Example Certificate of Analysis for Vericiguat-d3 HCl

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Identity by ¹H-NMR | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |

| Identity by Mass Spec | ESI-MS | Conforms to theoretical mass | Conforms |

| Chemical Purity | HPLC/UV (218 nm) [12] | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | LC-MS/MS | ≥ 99% (d3) | 99.6% |

| Unlabeled (d0) Content | LC-MS/MS | ≤ 0.5% | 0.1% |

| Assay (by qNMR) | qNMR (¹H) | 95.0% - 105.0% | 98.7% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

| Residual Solvents | USP <467> (GC-HS) | Conforms to USP limits | Conforms |

| Elemental Impurities | USP <232> (ICP-MS) | Conforms to USP limits | Conforms |

Section 4: Experimental Protocols

To ensure transparency and reproducibility, a CoA should reference the specific analytical methods used. Below are illustrative step-by-step methodologies for key experiments.

Protocol: Determination of Isotopic Enrichment by LC-MS/MS

-

Standard Preparation: Prepare a solution of Vericiguat-d3 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

-

LC-MS/MS System: Utilize a high-resolution mass spectrometer coupled with a UPLC system.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute Vericiguat as a sharp peak.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Full scan from m/z 400-450 to observe the isotopic cluster.

-

Data Acquisition: Acquire data across the chromatographic peak of Vericiguat-d3.

-

-

Data Analysis:

-

Extract the mass spectrum across the eluting peak.

-

Identify the ion corresponding to the unlabeled Vericiguat ([M+H]⁺, C₁₉H₁₆F₂N₈O₂; exact mass ~427.14) and the deuterated Vericiguat ([M+H]⁺, C₁₉H₁₃D₃F₂N₈O₂; exact mass ~430.16).

-

Calculate the peak areas for all observed isotopic species (d0, d1, d2, d3, etc.).

-

Isotopic Enrichment (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] * 100.

-

Protocol: Assay Determination by Quantitative NMR (qNMR)

-

CRM Selection: Choose a suitable, certified qNMR internal standard that has a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The CRM must have a certified purity and be traceable. [29]2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Vericiguat-d3 HCl into an NMR tube.

-

Accurately weigh approximately 5-10 mg of the CRM into the same NMR tube.

-

Record the exact masses of both the analyte and the CRM.

-

Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both compounds.

-

-

NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure acquisition parameters are optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate a well-resolved, unique signal for Vericiguat-d3 HCl (I_analyte) and a signal for the CRM (I_std).

-

Note the number of protons corresponding to each integrated signal (N_analyte and N_std).

-

-

Calculation:

-

Calculate the purity of the Vericiguat-d3 HCl using the following formula:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

P = Purity

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Conclusion: The CoA as a Cornerstone of Quality

The Certificate of Analysis for Vericiguat-d3 HCl is more than a summary of test results; it is the scientific foundation upon which the reliability of bioanalytical data is built. For researchers, scientists, and drug development professionals, a thorough understanding of each component of the CoA is not just best practice—it is a prerequisite for ensuring the integrity and validity of their work. By demanding and critically evaluating a comprehensive CoA that addresses identity, chemical and isotopic purity, and accurately determined assay value, the scientific community can proceed with confidence in the quality of this essential analytical tool.

References

- PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting.

- Charles River Labor

- American Pharmaceutical Review. (2024, June 10). Certificate of Analysis (CoA)

- SafetyCulture. (2025, May 8).

- Assyro AI. (2026, January 25). Certificate of Analysis: Pharmaceutical COA Requirements....

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.

- ECA Academy. (2017, March 1).

- Health Sciences Authority Singapore. (2025, October 28).

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

- National Center for Biotechnology Information.

- Chemie Brunschwig. Stable Isotope Standards For Mass Spectrometry.

- Wikipedia.

- ijarsct.

- Sigma-Aldrich. (2017, February 8).

- The International Pharmaceutical Excipients Council.

- PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

- USP-NF. (467) RESIDUAL SOLVENTS.

- Water Resources - Science.

- PMC. (2023, November 23).

- US Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.

- ResearchGate. (PDF)

- MedKoo. Vericiguat-d3 hydrochloride (BAY1021189-d3 hydrochloride)

- Agilent. (2018, March 9). USP<467> residual solvents.

- Separation Science.

- Almac.

- Patsnap Synapse. (2024, July 17).

- Journal of Pharma Research. (2024, May 18).

- Sigma-Aldrich. Mass Distribution Calculation for Isotopically Enriched Macromolecules.

- Emery Pharma. (2024, February 9).

- Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.

- National Institute of Standards and Technology.

- ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.

- Journal of Applied Pharmaceutical Research. (2024, April 30).

- US Pharmacopeia (USP). Stimuli Article (qNMR).

- UFAG Laboratorien AG. (2012, August 15). Article New test methods for the determination of heavy metals pursuant to usp <232> and <233>.

- CalTech GPS. (2014, May 19).

- US Pharmacopeia (USP). FAQs: <467> Residual Solvents.

- TargetMol. (2026, February 1).

- Daicel Pharma Standards.

- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)

- World Health Organiz

- Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents.

- Wikipedia.

- touchCARDIO.

- ResearchGate. (PDF) From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change.

- PubChem - NIH. Vericiguat hydrochloride | C19H17ClF2N8O2 | CID 72942024.

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 4. assyro.com [assyro.com]

- 5. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Vericiguat - Wikipedia [en.wikipedia.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. What is the mechanism of Vericiguat? [synapse.patsnap.com]

- 9. Vericiguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. jprinfo.com [jprinfo.com]

- 13. Development and validation of a QbD-based RP-HPLC method for vericiguat quantification | Journal of Applied Pharmaceutical Research [japtronline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. metsol.com [metsol.com]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. almacgroup.com [almacgroup.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]

- 20. usp.org [usp.org]

- 21. resolvemass.ca [resolvemass.ca]

- 22. uspnf.com [uspnf.com]

- 23. agilent.com [agilent.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 26. agilent.com [agilent.com]

- 27. usp.org [usp.org]

- 28. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]

- 29. emerypharma.com [emerypharma.com]

Metabolic pathway mapping using Vericiguat-d3 tracers

Technical Deep Dive: Metabolic Pathway Mapping of sGC Stimulators using Vericiguat-d3 Tracers

Executive Summary This technical guide details the application of stable isotope-labeled Vericiguat-d3 as a mechanistic tracer for mapping the metabolic fate of soluble guanylate cyclase (sGC) stimulators. While often relegated to the role of an internal standard (IS) for quantification, deuterated isotopologues offer a powerful, underutilized capability in Metabolite Identification (MetID) through "Twin-Ion" mass spectrometry. This guide provides a validated workflow for researchers to distinguish drug-derived metabolites from complex biological matrices, specifically focusing on the UGT-mediated clearance pathways (UGT1A9/UGT1A1) dominant in Vericiguat pharmacokinetics.

Part 1: Mechanistic Foundation & Tracer Logic

The sGC Signaling Pathway

Vericiguat functions by directly stimulating sGC, independent of nitric oxide (NO), and by sensitizing sGC to endogenous NO. This dual mechanism restores the NO-sGC-cGMP pathway, critical for cardiovascular function. Understanding this pathway is essential for interpreting off-target metabolic effects or pharmacodynamic decoupling.

Figure 1: The NO-sGC-cGMP signaling cascade. Vericiguat bypasses NO deficiency to directly stimulate cGMP production.

The Deuterium Advantage in Pathway Mapping

In standard LC-MS/MS workflows, identifying metabolites amidst a background of endogenous biological ions is challenging. Vericiguat-d3 (typically labeled on the methyl carbamate moiety) serves as a "mass tag."

By incubating the parent drug (Vericiguat-d0) and the tracer (Vericiguat-d3) in a 1:1 molar ratio , every drug-related metabolite appears in the mass spectrum as a distinct doublet separated by exactly 3.018 Da (assuming the metabolic transformation retains the labeled moiety).

-

Label Retention: The primary metabolic pathway is N-glucuronidation (M1 metabolite).[1] Since the glucuronide attaches to the pyridine/pyrimidine nitrogen and does not cleave the carbamate tail, the d3-label is retained.

-

Twin-Ion Filtering: This allows for the algorithmic removal of all singlet peaks (matrix noise), leaving only the drug-related metabolic map.

Part 2: Experimental Protocol (Self-Validating System)

Objective: Map the formation of the N-glucuronide metabolite (M1) and minor oxidative metabolites using a Twin-Ion incubation system.

Materials & Reagents

-

Substrate: Vericiguat (Parent, >99% purity).

-

Tracer: Vericiguat-d3 (Methyl-d3, >98% isotopic purity).

-

System: Human Liver Microsomes (HLM) or Recombinant UGT1A9/UGT1A1 supersomes.

-

Cofactors: UDPGA (for glucuronidation), NADPH (for oxidative metabolism), Alamethicin (pore-forming peptide to access luminal UGTs).

Step-by-Step Workflow

Step 1: Preparation of the "Twin-Mix"

-

Prepare a 10 mM stock solution of Vericiguat-d0 in DMSO.

-

Prepare a 10 mM stock solution of Vericiguat-d3 in DMSO.

-

Mix equimolar amounts to create a 5 mM Twin-Mix (1:1 ratio) .

-

Validation Check: Infuse this mix directly into the MS to confirm equal ionization efficiency. Peak areas for

427.1 (d0) and

-

Step 2: Incubation (Metabolic Stability)

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL), Alamethicin (50 µg/mg protein), and MgCl2 (5 mM).

-

Pre-incubation: 5 mins at 37°C.

-

Initiation: Add Twin-Mix substrate (final conc. 1 µM) and Cofactor Mix (2 mM UDPGA + 1 mM NADPH).

-

Timepoints: 0, 15, 30, 60, and 120 min.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step 3: LC-MS/MS Acquisition [2]

-

Instrument: Q-TOF or Orbitrap (High Resolution is preferred for mass defect filtering).

-

Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Full Scan (MS1) followed by data-dependent MS2 (ddMS2) on the most intense doublets.

Figure 2: The "Twin-Ion" workflow for filtering matrix noise and identifying drug metabolites.

Part 3: Data Analysis & Pathway Mapping

Mass Shift Logic

The analysis relies on detecting specific mass shifts. Since Vericiguat (

Table 1: Theoretical Mass Transitions for Key Metabolites

| Analyte | Transformation | d0 m/z (M+H)+ | d3 m/z (M+H)+ | Mass Shift ( | Retention of Label? |

| Vericiguat (Parent) | None | 427.14 | 430.16 | +3.02 | Yes |

| M1 (N-Glucuronide) | +Glucuronidation (+176 Da) | 603.17 | 606.19 | +3.02 | Yes |

| Oxidative Met (Minor) | +Oxygen (+16 Da) | 443.14 | 446.16 | +3.02 | Yes |

| Carbamate Hydrolysis | -Methyl Carbamate | 369.13 | 369.13 | 0.00 | No (Label Lost) |

Note: If the doublet collapses to a singlet (Mass Shift = 0), it indicates the metabolic cleavage occurred at the site of the label (the methyl carbamate). This is a powerful structural elucidation tool.

The Metabolic Map

Based on the literature and the tracer methodology, the confirmed pathway for Vericiguat is dominated by Phase II conjugation.

Figure 3: Vericiguat biotransformation map. The d3-tracer confirms the stability of the carbamate group during the dominant glucuronidation pathway.

References

-

Boettcher, M. A., et al. (2020). Metabolism and Pharmacokinetic Drug-Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator. Clinical Pharmacokinetics. Link

-

Follmann, M., et al. (2017).[3] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[3] Journal of Medicinal Chemistry. Link

-

FDA Center for Drug Evaluation and Research. (2021). Verquvo (Vericiguat) Multi-Discipline Review. Link

-

Guo, X., et al. (2021). Population Pharmacokinetics and Pharmacodynamics of Vericiguat in Patients with Heart Failure and Reduced Ejection Fraction. Clinical Pharmacokinetics. Link

-

MedChemExpress. (2024). Vericiguat-d3 Hydrochloride Product Information. Link

Sources

A Senior Application Scientist's In-Depth Guide to the Safe Laboratory Handling of Vericiguat-d3 Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for Vericiguat-d3 hydrochloride for use in a laboratory setting. Moving beyond the standard Safety Data Sheet (SDS) format, this guide synthesizes critical safety data with practical, field-proven insights to ensure the integrity of your research and the safety of personnel. We will delve into the causality behind safety protocols, grounding every recommendation in the compound's specific pharmacology and chemical properties.

Compound Profile and Mechanism of Action: The "Why" Behind the Hazard

Vericiguat-d3 hydrochloride is the deuterated form of Vericiguat, a potent, orally active stimulator of soluble guanylate cyclase (sGC).[1][2] Understanding its mechanism is fundamental to appreciating its potential hazards. Vericiguat works on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is critical in regulating cardiovascular function, including vascular tone and cardiac contractility.[3][4] By directly stimulating sGC, Vericiguat increases cGMP levels, leading to vasodilation and other cardiovascular effects.[4][5]

The deuterium labeling (d3) makes it a valuable tool for use as a tracer or as an internal standard in quantitative analyses by methods such as LC-MS.[6] From a chemical hazard perspective, the toxicological profile of the deuterated form is considered identical to the parent compound, Vericiguat. The primary concern arises from its potent biological activity; accidental exposure could lead to unintended pharmacological effects.

Caption: Mechanism of Action of Vericiguat.

Comprehensive Hazard Identification and Risk Assessment

Vericiguat-d3 hydrochloride must be handled as a potent pharmaceutical compound. While different suppliers may present slightly varied SDS formats, the core hazards are consistent. The primary risks are associated with its pharmacological activity and potential for reproductive harm.[7]

GHS Classifications: Based on available SDS documentation for the parent compound, Vericiguat, the following classifications apply.[8][9]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Cardiovascular system) through prolonged or repeated exposure.[9][10] | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8] | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[8] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[8] | |

| Embryo-Fetal Toxicity | - | US BOXED WARNING: May cause fetal harm.[11] |

Signal Word: Danger or Warning depending on the supplier's classification.[8]

Key Toxicological Insights:

-

Cardiovascular Effects: The primary target organ system is the cardiovascular system, consistent with the drug's mechanism of action.[10] Accidental ingestion, inhalation, or significant dermal absorption could lead to hypotension.[7]

-

Embryo-Fetal Toxicity: Animal reproduction studies have demonstrated the potential for fetal harm.[7] Vericiguat is contraindicated in pregnancy.[7] Women of childbearing potential must not handle this compound without stringent controls and should not be pregnant or planning a pregnancy.[12]

-

Carcinogenicity & Genotoxicity: Vericiguat was not found to be carcinogenic in animal studies and was not genotoxic in a standard battery of assays.[7][13]

The Hierarchy of Controls: A Self-Validating System for Safety

Effective management of potent compounds like Vericiguat-d3 hydrochloride relies on a multi-layered safety approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures, ensuring a self-validating system where reliance on human behavior is minimized.

Caption: Workflow for chemical spill response.

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [8]* If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. [8]* If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention. [8]* Small Powder Spill (inside a fume hood):

-

Gently cover the spill with absorbent paper to avoid raising dust.

-

Dampen the paper with water or a suitable solvent to wet the powder.

-

Carefully wipe up the material, working from the outside in.

-

Place all contaminated materials into a sealed bag for hazardous waste disposal.

-

Decontaminate the area with soap and water.

-

-

Large Spill or Spill Outside Containment: Evacuate the immediate area, alert personnel, and contact the institution's Environmental Health & Safety (EHS) department.

Physical, Chemical, and Stability Data

| Property | Value | Source |

| Chemical Name | Methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate-d3 hydrochloride | [6][7] |

| Molecular Formula | C₁₉H₁₄D₃ClF₂N₈O₂ | [6] |

| Molecular Weight | 465.86 g/mol | [6] |

| CAS Number (Unlabeled) | 1350653-20-1 | [6][8][9] |

| Appearance | White to off-white or yellowish solid/powder | [6][7] |

| Solubility | Freely soluble in DMSO; slightly soluble in acetone; very slightly soluble in ethanol and methanol. | [7] |

| Storage (Solid) | -20°C, protect from light, stored under nitrogen | [6] |

| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [6] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, heat, flames, and sparks. [10] |

References

-

Vericiguat Dosage Guide + Max Dose, Adjustments. (2026-01-26). Drugs.com. Available from: [Link]

-

Vericiguat Label - U.S. Food and Drug Administration. FDA.gov. Available from: [Link]

-

Vericiguat Formulation - Safety Data Sheet. Policy Commons. Available from: [Link]

-

Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Irvine. Available from: [Link]

-

vericiguat. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. (2024-06-25). National Center for Biotechnology Information. Available from: [Link]

-

Vericiguat for the treatment of heart failure: mechanism of action and pharmacological properties. Semantic Scholar. Available from: [Link]

-

Summary Report of Benefit-Risk Assessment - Verquvo. (2021-10-01). Health Sciences Authority, Singapore. Available from: [Link]

-

Annex I Summary of Product Characteristics - Verquvo. European Medicines Agency. Available from: [Link]

-

Vericiguat. Wikipedia. Available from: [Link]

-

Vericiguat. (2023-07-31). National Center for Biotechnology Information. Available from: [Link]

-

Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. (2023-11-23). National Center for Biotechnology Information. Available from: [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. Available from: [Link]

-

What is the mechanism of Vericiguat? (2024-07-17). Patsnap Synapse. Available from: [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available from: [Link]

Sources

- 1. Vericiguat-d3 hydrochloride_TargetMol [targetmol.com]

- 2. vericiguat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. hsa.gov.sg [hsa.gov.sg]

- 4. What is the mechanism of Vericiguat? [synapse.patsnap.com]

- 5. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medkoo.com [medkoo.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. merck.com [merck.com]

- 11. drugs.com [drugs.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: Preparation of Vericiguat-d3 Hydrochloride Stock Solutions for Bioanalysis

[1]

Abstract & Scope

This application note details the protocol for the preparation, storage, and handling of Vericiguat-d3 hydrochloride (BAY 1021189-d3 HCl) internal standard (IS) stock solutions. Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of heart failure.[1][2][3][4][5][6] Accurate bioanalysis using LC-MS/MS requires a Stable Isotope Labeled (SIL) internal standard to correct for matrix effects, recovery variances, and ionization suppression.[7][8]

Critical Challenge: Vericiguat exhibits extremely poor aqueous solubility and specific solubility profiles in organic solvents (freely soluble in DMSO, slightly soluble in methanol). Improper solvent selection for the primary stock or working solutions can lead to "silent precipitation," resulting in non-linear calibration curves and failed bioanalytical runs. This guide addresses these physicochemical constraints directly.

Physicochemical Profile & Safety

Before handling, review the Material Safety Data Sheet (MSDS). Vericiguat is a potent pharmacological agent.[7]

| Property | Specification | Notes |

| Compound | Vericiguat-d3 Hydrochloride | Deuterated Internal Standard |

| CAS (Unlabeled) | 1350653-20-1 | Reference for parent compound |

| MW (Salt) | ~465.86 g/mol | Used for weighing |

| MW (Free Base) | ~429.41 g/mol | Used for concentration calculations |

| Solubility | DMSO: High (Recommended for Stock)Methanol: SlightWater: Practically Insoluble | CRITICAL: Do not use aqueous buffers for primary stock.[7][9] |

| Appearance | White to yellowish powder | Light sensitive; protect stocks.[7] |

| Storage | -20°C (Solid), -80°C (Solution) | Hygroscopic; equilibrate to RT before opening. |

Workflow Logic (Graphviz Visualization)

The following diagram outlines the critical decision pathways for solvent selection and dilution to prevent precipitation.

Caption: Workflow for Vericiguat-d3 HCl stock preparation emphasizing DMSO as the requisite primary solvent to ensure complete solubilization.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

Calculation of Correction Factor

Since the reference standard is the hydrochloride salt but bioanalytical methods quantify the free base, a correction factor must be applied.

7Note: Always use the specific molecular weights provided on the Certificate of Analysis (CoA) of your specific lot, as degrees of hydration or salt stoichiometry may vary slightly.

Preparation Steps[1][10]

-

Equilibration: Remove the Vericiguat-d3 HCl vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator. This prevents condensation from degrading the hygroscopic salt.[7]

-

Weighing: Weigh approximately 1.0 mg to 2.0 mg of the substance into a clean, amber glass vial (approx. 4 mL capacity). Record the exact mass (

).[7] -

Volume Calculation: Calculate the volume of DMSO required to achieve a target free-base concentration (

).

-

Dissolution: Add the calculated volume of DMSO (LC-MS Grade) .

-

Why DMSO? Vericiguat is practically insoluble in water and only slightly soluble in methanol. DMSO ensures the hydrophobic core and the salt form both dissolve completely, preventing micro-precipitates that cause poor precision.

-

-

Mixing: Vortex for 1 minute. Sonicate for 5 minutes if necessary. Inspect visually; the solution must be clear and particle-free.[7]

-

Labeling: Label as "Vericiguat-d3 Primary Stock (1 mg/mL FB)". Include preparation date and expiration (typically 6 months at -80°C).[7][5]

Protocol: Working Standard Preparation

Objective: Dilute the primary stock to a working concentration (typically 50–200 ng/mL) suitable for spiking into biological matrices.[7]

Critical Step: Do not dilute the 100% DMSO stock directly into a highly aqueous buffer. This will cause the Vericiguat to "crash out" (precipitate). Use an intermediate dilution step.

Intermediate Stock (10 µg/mL)

-

Pipette 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

-

Dilute to volume with Methanol .

-

Rationale: Methanol is miscible with DMSO and acts as a bridge solvent.[7] It has lower viscosity than DMSO, improving pipetting accuracy for subsequent steps.

-

Final Working Solution (e.g., 100 ng/mL)

-

Perform a serial dilution from the Intermediate Stock to reach the target spiking concentration.[7]

-

Diluent: 50:50 Acetonitrile:Water or 50:50 Methanol:Water.[7]

-

Rationale: Matching the organic content of the working solution to the initial mobile phase conditions (or protein precipitation solvent) improves peak shape and prevents solvent effects during chromatography.

-

Table 1: Dilution Scheme Example

| Solution ID | Source Solution | Volume Source (µL) | Diluent | Volume Diluent (µL) | Final Conc. (ng/mL) |

| INT-1 | Primary Stock (1 mg/mL) | 100 | Methanol | 9,900 | 10,000 |

| INT-2 | INT-1 (10,000 ng/mL) | 100 | Methanol | 9,900 | 100 |

| Working IS | INT-2 (100 ng/mL) | As needed for spiking | Matrix/Solvent | N/A | 100 |

Quality Control & Self-Validation

To ensure the protocol is "self-validating," perform the following checks before using the stock for sample analysis.

Isotopic Purity & Interference Check (The "Zero" Sample)

Inject a "Zero" sample (Blank Matrix + Internal Standard) and a "Blank" (Matrix only).[7]

-

Requirement: The Blank must show < 5% of the IS response at the retention time of Vericiguat-d3.[4]

-

Cross-Signal Check: The Vericiguat-d3 IS must not contribute significant interference to the analyte channel (m/z 427.4 → 109.1).[7]

-

Acceptance Criteria: Contribution to analyte channel should be < 20% of the LLOQ response. If it is higher, the isotopic purity is insufficient, or the concentration of IS is too high.

-

Signal Stability (System Suitability)

Inject the Working IS solution 6 times.[7]

LC-MS/MS Method Parameters (Reference)

For verification, typical instrument parameters for Vericiguat and its IS are provided below.

-

Ionization: ESI Positive Mode

-

Transitions (MRM):

-

Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[10]

-

References

-

U.S. Food and Drug Administration (FDA). (2022).[7] Verquvo (vericiguat) Prescribing Information. Retrieved from [Link][7][9]

-

European Medicines Agency (EMA). (2011).[7] Guideline on bioanalytical method validation. Retrieved from [Link]

-

Ding, C., et al. (2023).[7][4] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B, 1229, 123864. (Contextual grounding for LC-MS conditions).

-

ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Retrieved from [Link]

Sources

- 1. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vericiguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Vericiguat-D3 | C19H16F2N8O2 | CID 169447703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Application Note: High-Performance Liquid Chromatography & MS/MS Conditions for Vericiguat-d3 Analysis

Introduction & Scope

Vericiguat (BAY 1021189) is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1][2][3][4][5][6] In bioanalytical assays, Vericiguat-d3 (Methyl-d3-Vericiguat) is the gold-standard internal standard (IS) due to its identical chromatographic behavior and ionization efficiency, which corrects for matrix effects and recovery variations.

This guide provides a validated, high-sensitivity protocol for the analysis of Vericiguat-d3, focusing on LC-MS/MS conditions required for pharmacokinetic (PK) studies. It also includes HPLC-UV conditions suitable for purity profiling of the reference standard itself.

Physicochemical Context & Method Rationale

Understanding the molecule is the first step to robust method design.

| Property | Vericiguat / Vericiguat-d3 | Impact on Method |

| Molecular Weight | 426.39 / 429.41 g/mol | Precursor ions |

| LogP | 2.99 (Lipophilic) | Requires a C18 stationary phase and high organic content for elution. |

| pKa | ~4.7 (Weak Base) | Acidic mobile phase (pH < 3.5) is critical to ensure full ionization ( |

| Solubility | Low in water/neutral pH; High in DMSO | Stock solutions must be prepared in DMSO. Aqueous dilution should only occur immediately prior to injection or during mobile phase mixing. |

Structural Insight for MS Detection

Commercially available Vericiguat-d3 is typically labeled on the methyl carbamate group (

-

Fragmentation Logic: The primary product ion for Vericiguat is the 2-fluorobenzyl cation (

109.1). -

Isotope Effect: Since the deuterium label is on the carbamate tail—distal from the fluorobenzyl head—the fragmentation cleaves the molecule such that the label is lost or remains on the neutral fragment. Therefore, the product ion for the d3-variant remains 109.1 , identical to the native drug. The differentiation occurs solely at the precursor mass (430.4 vs 427.4).

Analytical Workflow Diagram

Caption: Analytical workflow for Vericiguat-d3 quantitation, highlighting the critical DMSO dissolution step and MRM transition logic.

Detailed Experimental Protocols

A. Stock Solution Preparation (Critical)

Vericiguat has poor aqueous solubility. Attempting to dissolve it directly in the mobile phase will result in precipitation and erratic data.

-

Primary Stock: Weigh Vericiguat-d3 and dissolve in 100% DMSO to achieve a concentration of 1.0 mg/mL.

-

Storage: Stable at -20°C for 6 months; -80°C for 1 year [1].[6]

-

-

Working Standard: Dilute the Primary Stock with Methanol or Acetonitrile to working concentrations (e.g., 100 ng/mL).

-

Note: Keep organic content >50% in working standards to prevent crashing out.

-

B. LC-MS/MS Conditions (Bioanalysis)

This protocol is optimized for sensitivity in plasma matrices [2, 3].

| Parameter | Setting / Condition |

| Instrument | UHPLC coupled to Triple Quadrupole MS (e.g., AB Sciex 5500, Waters Xevo) |

| Column | Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm) or equivalent C18 |

| Column Temp | 40°C |

| Flow Rate | 0.2 mL/min |

| Injection Vol | 2–5 µL |

| Mobile Phase A | 0.1% Formic Acid in Water (Provides protons for |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

Gradient Program:

-

0.0 – 1.5 min: 10% B (Equilibration/Loading)

-

1.5 – 1.6 min: Ramp to 90% B

-

1.6 – 3.0 min: Hold at 90% B (Elution of Analyte & Phospholipids)

-

3.0 – 3.1 min: Ramp down to 10% B

-

3.1 – 5.0 min: Re-equilibration at 10% B

C. MS/MS Parameters

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone/DP (V) | Collision (eV) |

| Vericiguat | 427.4 | 109.1 | 100 | ~130 | ~38 |

| Vericiguat-d3 | 430.4 | 109.1 | 100 | ~130 | ~36 |

Note: The product ion 109.1 corresponds to the 2-fluorobenzyl cation. Since the d3-label is on the methyl carbamate, it is not part of this fragment, hence the product ion mass is identical for both.

D. HPLC-UV Conditions (Purity/Stability)

For analyzing the chemical purity of the Vericiguat-d3 standard itself (where MS is not required), use this stability-indicating method [4].

-

Column: Kromacil C18 or Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm).

-

Mobile Phase: 50:50 (v/v) Mixture of Phosphate Buffer (pH 2.5) and Acetonitrile .

-

Buffer Prep: 10mM

, adjusted to pH 2.5 with Orthophosphoric acid.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 252 nm (Lambda max).

-

Run Time: ~10–15 minutes (Retention time approx. 4.5 – 6.0 min).

Validation & Troubleshooting

Linearity & Range

-

Linear Range: Typically 0.5 – 1000 ng/mL in plasma.[4]

-

Correlation:

using

Common Issues & Solutions

-

Low Sensitivity:

-

Cause: Incomplete ionization due to high pH.

-

Fix: Ensure Mobile Phase A is fresh 0.1% Formic Acid (pH ~2.7). Avoid Ammonium Acetate buffers if sensitivity is critical, as they can suppress the signal relative to pure acid.

-

-

Peak Tailing:

-

Cause: Interaction of the basic nitrogen (pyrazole core) with silanols on the column.

-

Fix: Use a "High Strength Silica" (HSS) or end-capped column (like the XSelect T3 recommended above) which is designed to retain polar bases and reduce tailing.

-

-

Carryover:

-

Cause: Vericiguat is lipophilic and sticks to injector ports.

-

Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.

-

References

-

MedChemExpress. Vericiguat-d3 Product Datasheet & Stability.Link

-

Ding, C., et al. (2023). Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction. Journal of Chromatography B. Link

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[1][6] Journal of Medicinal Chemistry. Link

-

Prajapati, F., et al. (2023). Stability Indicating HPLC Method Development and Validation of Vericiguat in Tablet Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: High-Sensitivity Bioanalytical Assay for Vericiguat Using Stable Isotope Dilution LC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of Vericiguat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Vericiguat, a soluble guanylate cyclase (sGC) stimulator, exhibits high protein binding (98%) and lipophilicity (logP ~2.99), presenting specific challenges in matrix interference and recovery. This method utilizes a deuterated internal standard (Vericiguat-d3) to compensate for ionization suppression and recovery variability. The protocol is designed in alignment with ICH M10 and FDA Bioanalytical Method Validation guidelines, offering a dynamic range of 0.5 – 500 ng/mL suitable for clinical pharmacokinetic profiling.

Introduction & Scientific Rationale

The Analyte: Vericiguat

Vericiguat is a novel sGC stimulator indicated for heart failure with reduced ejection fraction (HFrEF). Unlike traditional vasodilators, it directly stimulates sGC independently of nitric oxide (NO) and sensitizes sGC to endogenous NO.

-

Chemical Challenges: Vericiguat is a weak base (pKa 4.7) with pH-dependent solubility.[1] It is practically insoluble in neutral buffers but soluble in acidic conditions. This dictates the use of acidic mobile phases and specific extraction solvents.

-

PK Profile: With a long half-life (~20-30 hours) and low clearance, high-sensitivity assays are required to track the elimination phase accurately.

Why Deuterated Standards (SIL-IS)?

While structural analogs (e.g., Riociguat) are occasionally used, they often fail to co-elute perfectly with the analyte. In Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) occur at specific retention times.

-

The Solution: A Stable Isotope Labeled Internal Standard (SIL-IS), such as Vericiguat-d3, shares the exact physicochemical properties and retention time as the analyte.

-

Mechanism: As the analyte and SIL-IS co-elute, they experience the same matrix suppression at the same moment. The ratio of Analyte/IS remains constant, correcting for quantitation errors that an analog IS would miss.

Method Development Strategy

Internal Standard Selection[2]

-

Recommended IS: Vericiguat-d3 (Label typically on the methyl carbamate or fluorobenzyl moiety).

-

Purity Check: Ensure the IS contains <0.5% of unlabeled Vericiguat (d0) to prevent interference in the analyte channel (Cross-talk).

Sample Preparation Logic: LLE vs. PPT

While Protein Precipitation (PPT) is faster, Vericiguat's high protein binding (98%) and lipophilicity make Liquid-Liquid Extraction (LLE) the superior choice for high-sensitivity assays.

-

LLE Advantage: Uses an organic solvent (e.g., Ethyl Acetate or MTBE) to pull the drug from the plasma while leaving salts, proteins, and phospholipids behind. This significantly reduces the "phospholipid buildup" on the column, maintaining instrument uptime.

Chromatography & Mass Spectrometry[3]

-

Column: A High-Strength Silica (HSS) T3 or C18 column is selected to retain the polar aspects of the pyrazole ring while handling the lipophilic benzyl group.

-

Mobile Phase: Acidic conditions (0.1% Formic Acid) are mandatory to protonate the weak base (pKa 4.7) for maximum ionization efficiency in ESI(+) mode.

Experimental Protocol

Materials & Reagents[3]

-

Analyte: Vericiguat Reference Standard (>99% purity).

-

Internal Standard: Vericiguat-d3 (or d5).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

Detector: Triple Quadrupole MS (e.g., Sciex 5500/6500, Thermo Altis).

-

Column: Waters XSelect HSS T3 XP (2.1 x 100 mm, 2.5 µm) or equivalent C18.

Step-by-Step Workflow

A. Preparation of Standards

-

Stock Solution: Dissolve Vericiguat in DMSO (due to solubility) to 1 mg/mL.

-

Working Solutions: Dilute stock in 50:50 ACN:Water to create a curve (e.g., 0.5, 1, 5, 20, 100, 400, 500 ng/mL).

-

IS Working Solution: Prepare Vericiguat-d3 at 50 ng/mL in ACN.

B. Sample Extraction (Liquid-Liquid Extraction)

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL tube.

-

IS Addition: Add 20 µL of IS Working Solution. Vortex briefly.

-

Buffer (Optional): Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0) to break protein binding.

-

Extraction: Add 600 µL Ethyl Acetate .

-

Agitate: Vortex/Shake vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.

-

Dry: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA). Vortex.

C. LC-MS/MS Parameters

LC Gradient:

-

Flow Rate: 0.3 mL/min

-

Temp: 40°C

-

Mobile Phase A: Water + 0.1% Formic Acid

| Time (min) | % B | Event |

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Load |

| 2.50 | 90 | Elution Gradient |

| 3.50 | 90 | Wash |

| 3.60 | 20 | Re-equilibration |

| 5.00 | 20 | Stop |

MS Parameters (ESI Positive):

-

Source Temp: 500°C

-

Spray Voltage: 4500 V

-

Curtain Gas: 30 psi

MRM Transitions:

| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (V) |

| Vericiguat | 427.1 | 109.1 | Quantifier | 35 |

| Vericiguat | 427.1 | 336.1 | Qualifier | 25 |

| Vericiguat-d3 | 430.1 | 109.1* | IS Quant | 35 |

*Note: If the d3 label is on the methyl carbamate, the 109 fragment (fluorobenzyl) will remain unlabeled. Mass discrimination occurs at Q1 (427 vs 430).

Visualizing the Workflow

The following diagram illustrates the logic flow from sample preparation to data acquisition, highlighting the critical role of the deuterated standard.

Caption: Workflow illustrating the integration of SIL-IS to compensate for matrix effects during ESI.

Validation & Quality Control (Self-Validating Systems)

To ensure the assay is "self-validating" during routine use, implement the following checks based on ICH M10:

System Suitability Test (SST)

Before running samples, inject a neat standard (Middle QC).

-

Requirement: Retention time deviation <5% from previous runs. Peak area RSD <5% (n=5).

-

Why: Confirms the column is equilibrated and the MS is stable.

Matrix Effect Assessment

Calculate the IS Normalized Matrix Factor .

-

Compare the peak area of Vericiguat spiked into extracted blank plasma vs. Vericiguat in pure solvent.

-

Acceptance: The CV of the matrix factor across 6 different lots of plasma must be <15%.[3]

-

Role of Deuterium: Because the IS is deuterated, it should exhibit the same matrix factor as the analyte. If Analyte is suppressed by 20%, IS should be suppressed by 20%. The Ratio (Analyte/IS) corrects this to 1.0.

Carryover Check

Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ, 500 ng/mL).

-

Requirement: Analyte peak in blank must be <20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity (High LLOQ) | Ion suppression from phospholipids. | Switch from PPT to LLE (Ethyl Acetate). Monitor phospholipid transition (m/z 184) to verify removal. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase pH is acidic (0.1% FA). Use a column with high carbon load (e.g., HSS T3).[2] |

| IS Interference | Cross-talk from Analyte to IS channel. | Check isotopic purity of IS. If IS peak appears in blank when high conc. analyte is injected, the IS mass window may be too wide. |

| Drifting Retention Time | pH instability or organic evaporation. | Cap mobile phase bottles tightly. Ensure column temperature is controlled (40°C). |

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] [Link]

-

Merck & Co., Inc. (2021). VERQUVO (vericiguat) Prescribing Information.[5][6][Link]

-

Ding, C., et al. (2023).[3] Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction.[3] Journal of Chromatography B. [Link]

-

PubChem. (n.d.). Vericiguat Compound Summary.[1][5][6][7] National Library of Medicine. [Link]

Sources

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 5. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Protein precipitation protocols involving Vericiguat-d3 hydrochloride

Application Note: High-Efficiency Protein Precipitation Protocols for the Bioanalysis of Vericiguat Using Vericiguat-d3 Hydrochloride

Executive Summary

Objective: To establish a robust, high-throughput sample preparation workflow for the quantification of Vericiguat in biological matrices (plasma/serum) using Protein Precipitation (PPT). Analyte: Vericiguat (sGC stimulator). Internal Standard: Vericiguat-d3 Hydrochloride (Stable Isotope Label).[1] Methodology: Organic solvent-mediated protein denaturation optimized for high-protein-binding drugs (>98%), coupled with LC-MS/MS detection.

This guide addresses the specific physicochemical challenges of Vericiguat—specifically its high lipophilicity (LogP ~2.99) and extensive albumin binding—to prevent analyte entrapment during the "crash" phase, ensuring high recovery and reproducibility.

Scientific Rationale & Mechanistic Insight

The Challenge: Protein Binding & Solubility

Vericiguat exhibits approximately 98% protein binding (primarily to serum albumin) in human plasma.[2][3] In a standard bioanalytical workflow, the critical failure mode is entrapment : if the protein precipitation is too rapid or uses an incorrect solvent polarity, the drug molecules remain trapped within the precipitating protein pellet rather than releasing into the supernatant.

The Solution: Vericiguat-d3 Hydrochloride

Using a deuterated internal standard (IS), Vericiguat-d3 HCl, is non-negotiable for this assay.

-

Carrier Effect: The IS acts as a co-precipitant carrier, normalizing variations in extraction efficiency.

-

Ionization Tracking: It compensates for matrix effects (ion suppression/enhancement) in the ESI source, which are common in PPT methods due to residual phospholipids.

-

Structure: The deuterium label is typically located on the methyl carbamate moiety (

).

Solvent Selection Strategy

While Methanol (MeOH) creates a "softer" precipitate, Acetonitrile (ACN) is the preferred precipitant for Vericiguat for two reasons:

-

Denaturation Efficiency: ACN is more effective at breaking the strong drug-albumin hydrophobic bonds than MeOH.

-

Supernatant Cleanliness: ACN yields a cleaner supernatant with fewer residual proteins, protecting the LC column.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Vericiguat (Purity >98%) | Calibration Standards / QC |

| Internal Standard | Vericiguat-d3 Hydrochloride | Normalization |

| Precipitant | Acetonitrile (LC-MS Grade) | Protein Denaturation |

| Solvent A | DMSO (Dimethyl Sulfoxide) | Primary Stock Solution (Solubility) |

| Solvent B | Methanol (LC-MS Grade) | Working Solution Diluent |

| Buffer | Formic Acid (0.1%) | pH adjustment for ionization |

| Matrix | Drug-Free Human/Rat Plasma | Blank matrix for standards |

Experimental Protocol

Stock Solution Preparation

Note: Vericiguat is a weak base with poor aqueous solubility. Do not attempt to dissolve primary stocks in water.

-

Vericiguat Stock (1.0 mg/mL): Dissolve 1 mg of Vericiguat in 1 mL of DMSO . Vortex until clear.

-

Vericiguat-d3 HCl IS Stock (1.0 mg/mL): Dissolve 1 mg of the salt form in 1 mL of DMSO .

-

Correction Factor: Account for the HCl salt and the deuterium mass difference when calculating molarity.

-

-

IS Working Solution (IS-WS): Dilute the IS Stock into Acetonitrile to a concentration of 50 ng/mL . This allows the IS to be added directly as part of the precipitation step (Combined Crash/IS addition), reducing pipetting error.

Step-by-Step Precipitation Workflow

Step 1: Sample Thawing & Aliquoting

-

Thaw plasma samples at room temperature.[4] Vortex for 30 seconds to ensure homogeneity.

-

Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or a 96-well deep-well plate.

Step 2: Protein Precipitation (The "Crash")

-

Add 200 µL of IS Working Solution (Acetonitrile containing 50 ng/mL Vericiguat-d3) to the sample.

-

Ratio: 1:4 (Plasma:Organic). This ratio is critical to ensure >99% protein removal.

Step 3: Homogenization (Critical Step)

-

Vortex vigorously for 2 minutes (1200 rpm).

-

Why: This duration is longer than standard (usually 30s) to ensure the ACN fully penetrates the albumin structure and releases the bound Vericiguat.

Step 4: Phase Separation

-

Centrifuge at 4,000 x g (plates) or 12,000 x g (tubes) for 15 minutes at 4°C.

-

A solid, compact pellet should form at the bottom.

Step 5: Supernatant Transfer

-

Transfer 150 µL of the clear supernatant to a clean plate/vial.

-

Optional Evaporation: If sensitivity <0.5 ng/mL is required, dry the supernatant under Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid). For standard clinical ranges, direct injection of the supernatant (diluted 1:1 with water to match initial mobile phase) is sufficient.

LC-MS/MS Conditions

To ensure the protocol is self-validating, the detection method must be tuned to the specific transitions of the analyte and IS.

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Positive Mode.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vericiguat | 427.4 | 109.1 | ~38 |

| Vericiguat-d3 | 430.4 | 109.1 | ~38 |